3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3Br2N3. It is known for its unique structure, which includes both bromine and nitrile functional groups.
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines are generally known to interact with their targets via radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, suggesting that they may influence a wide range of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 300.94 , which may influence its bioavailability and distribution within the body.
Action Environment
The action of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile can be influenced by various environmental factors. For instance, the compound is a solid at room temperature and has a melting point between 195 - 198°C . These physical properties may affect its stability and efficacy in different environments. Furthermore, safety information suggests that the compound should be handled in a well-ventilated place and kept away from sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to achieve high yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of imidazo[1,2-a]pyridine, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Dichloroimidazo[1,2-a]pyridine-6-carbonitrile
- 3,8-Difluoroimidazo[1,2-a]pyridine-6-carbonitrile
- 3,8-Diiodoimidazo[1,2-a]pyridine-6-carbonitrile
Uniqueness
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-5(2-11)4-13-7(10)3-12-8(6)13/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHJZWIYPCQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C#N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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